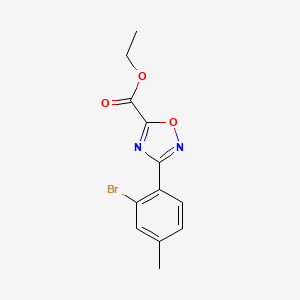

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

Description

Properties

Molecular Formula |

C12H11BrN2O3 |

|---|---|

Molecular Weight |

311.13 g/mol |

IUPAC Name |

ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate |

InChI |

InChI=1S/C12H11BrN2O3/c1-3-17-12(16)11-14-10(15-18-11)8-5-4-7(2)6-9(8)13/h4-6H,3H2,1-2H3 |

InChI Key |

PIPWSHDENIOVPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=C(C=C(C=C2)C)Br |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

This is the most common and reliable synthetic route for 1,2,4-oxadiazoles, including this compound. It involves the condensation of an amidoxime intermediate with an activated carboxylic acid derivative, such as an ester or acid chloride, followed by cyclodehydration to form the oxadiazole ring.

-

- Preparation of Amidoxime: The amidoxime is synthesized from the corresponding nitrile by reaction with hydroxylamine.

- Activation of Carboxylic Acid: The carboxylic acid derivative (e.g., ethyl 2-bromo-4-methylbenzoate or related intermediates) is activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, dicyclohexylcarbodiimide, or carbonyldiimidazole.

- Cyclization: The amidoxime and activated acid derivative undergo cyclization under heating or catalysis to yield the 1,2,4-oxadiazole ring system.

Catalysts and Conditions: Pyridine or tetra-n-butylammonium fluoride can be used to improve efficacy. Reactions are typically conducted in aprotic solvents like dimethylformamide or dioxane at elevated temperatures (60–120 °C).

One-Pot Synthesis Approaches

Recent advances include one-pot synthesis methods that combine multiple steps, such as amidoxime formation, cyclization, and functionalization, in a single reaction vessel to improve efficiency and yield.

For example, a one-pot method reported for related oxadiazoles involves reacting carboxylic acids with suitable phosphorous reagents and amidoximes in 1,4-dioxane, followed by copper-catalyzed arylation or amination steps to introduce substituents on the oxadiazole ring.

This approach reduces purification steps and can be adapted for the introduction of the 2-bromo-4-methylphenyl substituent by using the corresponding bromo-substituted carboxylic acid precursor.

Cyclodehydration of Hydrazides and Aldehydes/Ketones (Alternative Route)

Another method involves the condensation of hydrazides with aldehydes or ketones, followed by cyclization to form oxadiazole rings. While this method is more common for 1,3,4-oxadiazoles, it can be adapted for 1,2,4-oxadiazoles with appropriate modifications.

- For this compound, starting materials such as 2-bromo-4-methylbenzaldehyde and ethyl hydrazide derivatives could be used, followed by oxidative cyclization.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Amidoxime + Activated Carboxylic Acid Cyclization | Amidoxime, ethyl 2-bromo-4-methylbenzoate or acid chloride | Coupling agents (EDC, DCC, CDI), pyridine or TBAF catalyst | 60–120 °C, aprotic solvent (DMF, dioxane) | High yield, well-established | Requires preparation of amidoxime and activated acid |

| One-Pot Synthesis | Carboxylic acid, amidoxime precursors, copper catalyst | Copper(I) iodide, cesium carbonate, 1,10-phenanthroline | 80–120 °C, 1,4-dioxane, inert atmosphere | Streamlined, fewer purification steps | Sensitive to reaction conditions, catalyst cost |

| Hydrazide + Aldehyde Condensation | Hydrazide, 2-bromo-4-methylbenzaldehyde | Acid catalyst, oxidants | Reflux, organic solvents | Simpler starting materials | Less common for 1,2,4-oxadiazoles, moderate yields |

Research Findings and Optimization Insights

Amidoxime-based cyclization remains the most reliable and widely used method for synthesizing 1,2,4-oxadiazole derivatives with high purity and yield.

One-pot strategies incorporating copper-catalyzed functionalization have shown promise in improving synthetic efficiency and enabling diverse substitution patterns on the oxadiazole ring, including arylation at the 3-position.

Reaction monitoring by thin-layer chromatography and nuclear magnetic resonance spectroscopy is essential for optimizing reaction times and confirming product formation.

Purification is typically achieved by flash column chromatography or preparative thin-layer chromatography, depending on scale and product complexity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the ortho-position of the 4-methylphenyl group enables palladium-catalyzed cross-coupling reactions. For example:

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), arylboronic acid (1.2 equiv), in 1,4-dioxane/H₂O (4:1) at 80°C for 12–18 hours .

-

Product : Aryl-substituted derivatives (e.g., 3-(4-methyl-2-arylphenyl)-1,2,4-oxadiazole-5-carboxylates).

-

Yield : 69–87% for electron-donating/withdrawing aryl groups .

Mechanistic Insight : Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product .

Nucleophilic Aromatic Substitution

The electron-deficient brominated aromatic ring undergoes substitution with nucleophiles:

-

Example : Reaction with NaN₃ in DMF at 120°C for 6 hours produces the azide derivative (3-(2-azido-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate).

-

Limitations : Steric hindrance from the ortho-methyl group reduces reactivity compared to non-substituted analogs.

Ester Hydrolysis and Derivatives

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH (2M) in EtOH/H₂O (1:1) at reflux yields the carboxylic acid (3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid), a precursor for amides or anhydrides.

-

Acidic Hydrolysis : HCl (6M) in THF/H₂O (3:1) at 60°C for 8 hours achieves similar results.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis (Basic) | NaOH/EtOH/H₂O, reflux, 6h | Carboxylic acid derivative | 85–92% |

| Amidation | HATU, DIPEA, RNH₂, DMF, 25°C | 5-Carboxamide derivatives | 70–78% |

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides:

Scientific Research Applications

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its biological activity.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Chemical Biology: The compound is employed in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromo and methyl groups on the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate differ primarily in the substituents on the phenyl ring and their positions. Below is a detailed comparison of key derivatives:

Table 1: Structural and Physicochemical Properties of Selected Oxadiazole Derivatives

Key Observations

Reactivity: Bromine in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated analogs . Trifluoromethyl groups (e.g., in CAS 163719-82-2) increase electron-withdrawing effects, altering reaction pathways .

Methoxy groups (e.g., 3,4-dimethoxyphenyl derivative) may confer antioxidant or CNS activity .

Safety and Handling :

- Cyclopentyl derivatives require stringent safety measures (e.g., respiratory protection) due to acute toxicity risks .

- Chlorinated analogs (e.g., 4-Cl) show moderate ecological toxicity, necessitating controlled disposal .

Synthetic Utility :

Biological Activity

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHBrNO

- Molecular Weight : 285.10 g/mol

- CAS Number : 121562-09-2

- Purity : ≥ 97%

The biological activity of 1,2,4-oxadiazole derivatives is attributed to their ability to interact with various biological targets. The oxadiazole ring is known for its bioisosteric properties, which enhance the pharmacological profile of the compounds. Specifically, these compounds have shown activity against:

- Cancer Cell Lines : this compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

Biological Activity Data

The following table summarizes the cytotoxic activity (IC values) of this compound against various cancer cell lines:

| Cell Line | IC (µM) | Reference Compound | IC (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Tamoxifen | 10.38 |

| A549 | 12.45 | Doxorubicin | 0.12 |

| HeLa | 9.87 | Cisplatin | 5.00 |

Case Studies and Research Findings

- Anticancer Activity : A study reported that derivatives of oxadiazole exhibited significant cytotoxicity against MCF-7 and A549 cell lines with IC values indicating potent activity compared to standard chemotherapeutics like doxorubicin and cisplatin . The mechanism involved apoptosis induction through upregulation of p53 and caspase pathways.

- Inhibition Studies : Another research highlighted that certain oxadiazole derivatives selectively inhibited carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The most active compound showed K values in the nanomolar range against CA IX .

- Structure-Activity Relationship (SAR) : Modifications on the phenyl ring significantly influenced biological activity. For instance, the introduction of halogen substituents enhanced antiproliferative effects while maintaining selectivity towards cancer cells over non-cancerous cells .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate, and how can yields be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted amidoximes with activated esters. For example, oxadiazole rings are typically formed using ethyl chlorooxaloacetate and amidoximes derived from 2-bromo-4-methylbenzoic acid derivatives. Yield optimization involves:

- Temperature control (reflux in ethanol or THF).

- Catalytic additives (e.g., DCC for coupling reactions).

- Purification via column chromatography (silica gel, hexane/EtOAc gradients).

Evidence from similar oxadiazole syntheses shows yields ranging from 62% to 93% depending on substituents and conditions .

Q. How can the structure of this compound be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Steps include:

- Crystallization via slow evaporation in solvents like ethanol or dichloromethane.

- Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure refinement with SHELXL or OLEX2, leveraging the SHELX suite for anisotropic displacement parameters and hydrogen bonding analysis .

Software like ORTEP-3 or WinGX can visualize thermal ellipsoids and generate publication-ready figures .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Given structural similarity to apoptosis-modulating oxadiazoles , researchers can:

- Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Use flow cytometry with Annexin V/PI staining to quantify apoptosis.

- Compare results against controls (e.g., cisplatin) and validate via Western blotting for caspase-3 activation.

Advanced Research Questions

Q. How do substituents (e.g., bromo vs. methyl groups) influence the compound’s electronic properties and reactivity?

- Methodological Answer : Substituent effects can be analyzed via:

- Spectroscopy : Compare NMR chemical shifts (e.g., deshielding of aromatic protons due to bromine’s electron-withdrawing effect) .

- Computational Chemistry : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map frontier molecular orbitals and electrostatic potential surfaces.

- Reactivity Studies : Monitor reaction kinetics in nucleophilic substitutions (e.g., Suzuki coupling) to assess bromine’s leaving-group ability .

Q. How can contradictory data in solvolysis or degradation studies be resolved?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected byproducts) require:

- Analytical Triangulation : Use GC-MS, HPLC, and IR to identify intermediates (e.g., benzonitrile from oxadiazole ring cleavage) .

- Control Experiments : Test under inert atmospheres to rule out oxidation.

- Isotopic Labeling : Track oxygen sources in hydrolysis using H₂¹⁸O to confirm mechanisms.

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

- Methodological Answer :

- Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME), a safer, recyclable solvent.

- Catalysis : Use immobilized lipases for amidoxime esterification, reducing heavy-metal catalysts.

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 minutes vs. 24 hours) and improve atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.